(2-甲酰基-3-甲氧基苯基)硼酸

描述

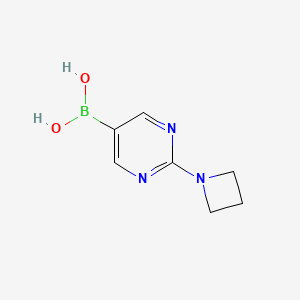

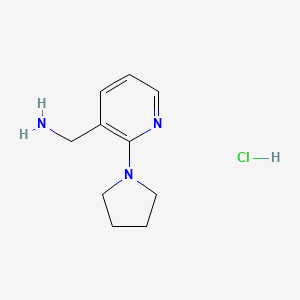

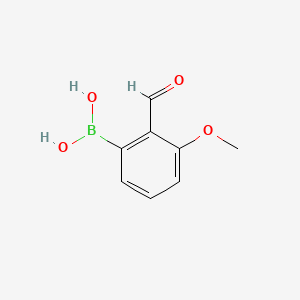

“(2-Formyl-3-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “(2-Formyl-3-methoxyphenyl)boronic acid” is 1S/C8H9BO4/c1-13-8-4-2-3-7 (9 (11)12)6 (8)5-10/h2-5,11-12H,1H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“(2-Formyl-3-methoxyphenyl)boronic acid” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

Chemical Synthesis

(2-Formyl-3-methoxyphenyl)boronic acid: is a versatile building block in organic chemistry. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex molecules. For instance, it can be used to synthesize various biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .

Sensing Applications

Boronic acids, including (2-Formyl-3-methoxyphenyl)boronic acid , are known for their affinity towards diols and can be used to create sensors. These sensors can detect sugars and other biological molecules with diol groups, which is crucial in medical diagnostics and environmental monitoring .

Drug Development

The boronic acid moiety is significant in drug development due to its interaction with enzymes and proteins(2-Formyl-3-methoxyphenyl)boronic acid can serve as a potential lead compound for the development of new therapeutic agents, especially in targeting diseases related to enzyme dysregulation .

Material Science

In material science, (2-Formyl-3-methoxyphenyl)boronic acid can be employed to modify surfaces and create functional materials. Its ability to form stable covalent bonds with various substrates allows for the development of novel materials with specific properties .

Biological Labeling and Imaging

Due to its reactive boronic acid group, (2-Formyl-3-methoxyphenyl)boronic acid can be used for biological labeling. It can attach to biomolecules containing diol groups, such as glycoproteins, enabling their detection and imaging in biological research .

Neutron Capture Therapy (BNCT)

Arylboronic acids, like (2-Formyl-3-methoxyphenyl)boronic acid , can be used as boron carriers in Boron Neutron Capture Therapy, a targeted cancer treatment method. The boron atoms capture neutrons and undergo fission, selectively destroying cancer cells .

Polymer Chemistry

In polymer chemistry, (2-Formyl-3-methoxyphenyl)boronic acid can be incorporated into polymers to impart specific functionalities. For example, it can be used to create responsive polymers that can release drugs in response to changes in glucose levels, which is beneficial for diabetes management .

Analytical Separation Techniques

The specific interaction of boronic acids with cis-diols can be exploited in chromatography and other separation techniques(2-Formyl-3-methoxyphenyl)boronic acid can be used to modify stationary phases or create affinity columns for the selective separation of diol-containing compounds .

安全和危害

“(2-Formyl-3-methoxyphenyl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

未来方向

Boronic acids, including “(2-Formyl-3-methoxyphenyl)boronic acid”, have been increasingly studied in medicinal chemistry due to their potential applications in the development of new drugs . They have shown promise in various areas, such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs .

属性

IUPAC Name |

(2-formyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAPYCFXQHQPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Formyl-3-methoxyphenyl)boronic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)